molecular formula C15H20O3 B14252203 1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one CAS No. 211176-76-0

1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one

Katalognummer: B14252203
CAS-Nummer: 211176-76-0
Molekulargewicht: 248.32 g/mol
InChI-Schlüssel: PHHDVGGCTAPBHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one is an organic compound with the molecular formula C15H20O3. It is known for its aromatic properties and is often used in various chemical and biological applications. This compound is characterized by the presence of a hydroxy group, a methoxy group, and an octenone chain, making it a versatile molecule in synthetic chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one can be synthesized through several methods. One common approach involves the reaction of phenolic compounds with octenone derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and biological activity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)dec-4-en-3-one: Similar structure but with a longer carbon chain.

    2-Propanone, 1-(4-hydroxy-3-methoxyphenyl):

    (E)-1-(4-Hydroxy-3-methoxyphenyl)hexadec-4-en-3-one:

Uniqueness

1-(4-Hydroxy-3-methoxyphenyl)oct-4-en-3-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

211176-76-0

Molekularformel

C15H20O3

Molekulargewicht

248.32 g/mol

IUPAC-Name

1-(4-hydroxy-3-methoxyphenyl)oct-4-en-3-one

InChI

InChI=1S/C15H20O3/c1-3-4-5-6-13(16)9-7-12-8-10-14(17)15(11-12)18-2/h5-6,8,10-11,17H,3-4,7,9H2,1-2H3

InChI-Schlüssel

PHHDVGGCTAPBHF-UHFFFAOYSA-N

Kanonische SMILES

CCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.